molecular formula C14H20N2O2Si B8463903 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1496550-58-3

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B8463903
Key on ui cas rn: 1496550-58-3
M. Wt: 276.41 g/mol
InChI Key: PBWNKVYSHXDSID-UHFFFAOYSA-N
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Patent
US09181261B2

Procedure details

To a solution of 1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde (2.0 g, 13.7 mmol) in 20 mL DMF at 0° C. was added NaH (328 mg, 13.7 mmol). The suspension was allowed to stir at 0° C. for 30 min, then [2-(chloromethoxy)ethyl](trimethyl)silane (2.67 mL, 15.1 mmol) was slowly added. The reaction was allowed to warm to ambient temperature and stirred for 16 h. The mixture was concentrated and partitioned between saturated NaHCO3 and CH2Cl2. The organics were washed with water and brine, then dried over Na2SO4, filtered and concentrated. The crude solid was triturated with CH2Cl2 and filtered. The filtrate was concentrated and purified by silica gel chromatography (0-25% ethylacetate/hexanes) to give 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (66%). LCMS [M+H]+=277.1.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([CH:10]=[O:11])=[CH:2]1.[H-].[Na+].Cl[CH2:15][O:16][CH2:17][CH2:18][Si:19]([CH3:22])([CH3:21])[CH3:20]>CN(C=O)C>[CH3:20][Si:19]([CH3:22])([CH3:21])[CH2:18][CH2:17][O:16][CH2:15][N:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([CH:10]=[O:11])=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C=C(C=2C1=NC=CC2)C=O
Name
Quantity
328 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.67 mL
Type
reactant
Smiles
ClCOCC[Si](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between saturated NaHCO3 and CH2Cl2
WASH
Type
WASH
Details
The organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude solid was triturated with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (0-25% ethylacetate/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](CCOCN1C=C(C=2C1=NC=CC2)C=O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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